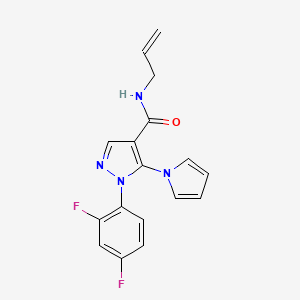![molecular formula C20H17ClN2O3S2 B15106156 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15106156.png)
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzylidene group, and a hydroxyphenyl ethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-(4-hydroxyphenyl)ethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield corresponding alcohols.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated that it may inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Medicine
In medicine, research is focused on its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may interfere with specific molecular pathways involved in inflammation and cancer cell proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
作用机制
The mechanism of action of 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
- 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Uniqueness
The uniqueness of 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial, anti-inflammatory, and anticancer activities due to the presence of the hydroxyphenyl ethyl acetamide moiety.
属性
分子式 |
C20H17ClN2O3S2 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-15-5-1-14(2-6-15)11-17-19(26)23(20(27)28-17)12-18(25)22-10-9-13-3-7-16(24)8-4-13/h1-8,11,24H,9-10,12H2,(H,22,25)/b17-11- |
InChI 键 |
ZJSVVMQJBYFOAF-BOPFTXTBSA-N |
手性 SMILES |
C1=CC(=CC=C1CCNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)O |
规范 SMILES |
C1=CC(=CC=C1CCNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxyaniline](/img/structure/B15106078.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B15106079.png)
![6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15106089.png)
![1-Phenyl-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B15106091.png)

![9-[(2-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15106097.png)

![4-[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B15106108.png)
![Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B15106116.png)
![(2E)-1-[4-(9H-purin-6-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B15106124.png)
![2-(2-chlorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B15106130.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B15106138.png)
![2-chloro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15106144.png)
![[(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine](/img/structure/B15106154.png)
